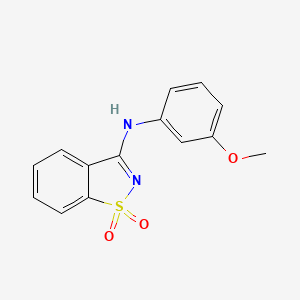

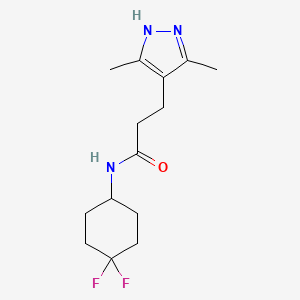

![molecular formula C18H21NO3 B3017742 (4-tert-butylphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate CAS No. 338399-84-1](/img/structure/B3017742.png)

(4-tert-butylphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related tert-butyl carbamate compounds involves the use of tert-butyl N-hydroxycarbamate with aldehydes in a methanol-water mixture, employing sodium benzenesulfinate and formic acid to yield tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines . Another synthesis approach for tert-butyl phenyl(phenylsulfonyl)methylcarbamate is described through an asymmetric Mannich reaction, which is a method to produce chiral amino carbonyl compounds . Additionally, the synthesis of pentafluorophenyl-(tert-butoxycarbonylamino)methylcarbamates from N-Boc amino acids using ultrasound-mediated reactions has been reported, indicating the versatility of carbamate synthesis methods .

Molecular Structure Analysis

The molecular structure of carbamate compounds is characterized by the presence of a carbamate group (O=C(NH)O-). The tert-butyl group provides steric bulk, which can influence the reactivity and stability of the molecule. The papers provided do not directly analyze the molecular structure of (4-tert-butylphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate, but they do describe the structural characterization of similar compounds using techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy .

Chemical Reactions Analysis

The chemical reactivity of carbamate compounds is diverse. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates can undergo transformations to yield N-(Boc)hydroxylamines when reacted with organometallics . The tert-butyl carbamate group can also be used as a protective group for amines, which can be deprotected under certain conditions. The papers do not provide specific reactions for the compound , but the general reactivity of carbamates suggests that this compound could participate in similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamate compounds are influenced by their molecular structure. The tert-butyl group imparts bulkiness, which can affect solubility and boiling points. The presence of aromatic rings, such as the phenyl group, can contribute to the compound's UV absorption characteristics, as seen in the synthesis of organic photovoltaic materials . The papers provided do not detail the specific properties of this compound, but similar compounds have been fully characterized, suggesting that standard spectroscopic techniques could be employed to determine its properties .

properties

IUPAC Name |

(4-tert-butylphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c1-18(2,3)15-8-6-14(7-9-15)13-22-17(20)19-11-10-16-5-4-12-21-16/h4-12H,13H2,1-3H3,(H,19,20)/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMMMQQMYNVMBDZ-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)COC(=O)NC=CC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)COC(=O)N/C=C/C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-cyclopropyl-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3017659.png)

![1-[(2-bromo-4,5-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B3017667.png)

amino}acetamide](/img/structure/B3017668.png)

![N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B3017671.png)

![3,3-dimethyl-1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-2-butanone](/img/structure/B3017672.png)

![3'-(3,5-dimethoxyphenyl)-1-(4-fluorobenzyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B3017673.png)

![N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B3017677.png)

![N4-{3-[ethyl(phenyl)amino]propyl}pyrido[2,3-d]pyrimidine-4,7-diamine](/img/structure/B3017680.png)

![2-((7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)ethanol](/img/structure/B3017681.png)